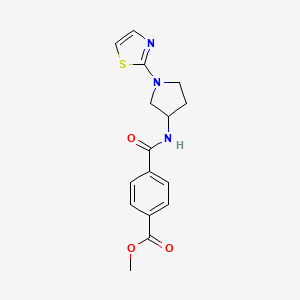

Methyl 4-((1-(thiazol-2-yl)pyrrolidin-3-yl)carbamoyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 4-((1-(thiazol-2-yl)pyrrolidin-3-yl)carbamoyl)benzoate” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . The compound also contains a thiazole ring, which is a heterocyclic ring with sulfur and nitrogen .

Synthesis Analysis

The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers can lead to a different biological profile of drug candidates .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of the pyrrolidine and thiazole rings. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the presence of the pyrrolidine and thiazole rings. The pyrrolidine ring is known to participate in various chemical reactions, contributing to the biological activity of the compound . Thiazole derivatives have been found to possess diverse biological activities .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyrrolidine and thiazole rings. The pyrrolidine ring is known to contribute to the three-dimensional coverage of the molecule .Scientific Research Applications

Antioxidant Activity

Thiazole derivatives are known for their antioxidant properties. They can neutralize free radicals, which are unstable molecules that can cause cellular damage. This characteristic is crucial in the development of treatments for diseases caused by oxidative stress, such as neurodegenerative disorders .

Antimicrobial and Antifungal Applications

Compounds with a thiazole ring, such as Methyl 4-((1-(thiazol-2-yl)pyrrolidin-3-yl)carbamoyl)benzoate, have shown significant antimicrobial and antifungal activities. This makes them valuable in the development of new antibiotics and antifungal medications, especially in an era of increasing antibiotic resistance .

Anticancer Properties

Thiazole derivatives have been reported to exhibit anticancer activity. They can be used to synthesize compounds that target specific cancer cell lines, offering a pathway to more personalized and effective cancer treatments .

Anti-Inflammatory and Analgesic Effects

The anti-inflammatory and analgesic activities of thiazole derivatives make them potential candidates for the development of new pain relief drugs. Their ability to reduce inflammation can also be beneficial in treating chronic inflammatory diseases .

Antiviral Applications

Thiazole-containing compounds have shown promise as antiviral agents. They can be designed to interfere with viral replication, which is vital for treating viral infections and managing outbreaks .

Neuroprotective Effects

Thiazoles have neuroprotective effects, which can be harnessed in the treatment of neurodegenerative diseases. By protecting nerve cells from damage, they can slow the progression of diseases like Alzheimer’s and Parkinson’s .

Antihypertensive Activity

Thiazole derivatives can exhibit antihypertensive activity, making them useful in the management of high blood pressure. This application has the potential to contribute to cardiovascular health by preventing hypertension-related complications .

Antidiabetic Potential

Research has indicated that thiazole derivatives may have antidiabetic properties. They could play a role in regulating blood sugar levels, which is essential for the treatment and management of diabetes .

Mechanism of Action

Target of Action

Compounds containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . They may activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .

Mode of Action

It is known that molecules containing a thiazole ring can undergo various reactions due to their aromaticity . The ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .

Biochemical Pathways

It is known that molecules containing a thiazole ring can activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Result of Action

It is known that molecules containing a thiazole ring can behave unpredictably and reset the system differently .

Action Environment

It is known that heteroatomic saturated ring systems allow a greater chance of generating structural diversity .

Safety and Hazards

As with any chemical compound, safety and hazards associated with “Methyl 4-((1-(thiazol-2-yl)pyrrolidin-3-yl)carbamoyl)benzoate” would depend on various factors including its concentration, exposure routes, and individual susceptibility. It’s important to handle it with appropriate safety measures .

Future Directions

The future directions in the research and development of this compound could involve the design of new pyrrolidine compounds with different biological profiles . The introduction of heteroatomic fragments in these molecules could lead to the modification of physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

properties

IUPAC Name |

methyl 4-[[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]carbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3S/c1-22-15(21)12-4-2-11(3-5-12)14(20)18-13-6-8-19(10-13)16-17-7-9-23-16/h2-5,7,9,13H,6,8,10H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOVZLAQCADPAGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NC2CCN(C2)C3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 1-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidine-4-carboxylate](/img/structure/B2905022.png)

![1-{[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-2-one](/img/structure/B2905023.png)

![[2-(4-Chloro-2-methylphenoxy)pyridin-3-yl]-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B2905027.png)

![3-fluoro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2905029.png)